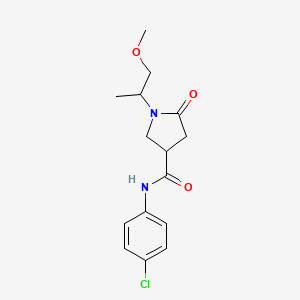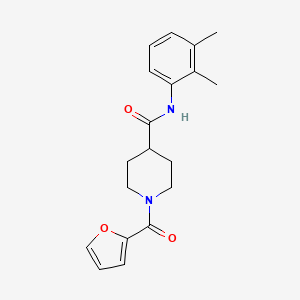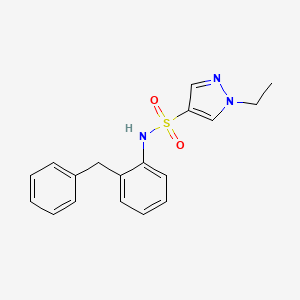![molecular formula C20H26N2O2S B5307225 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide, also known as MPPEB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in various diseases. MPPEB is a small molecule that can penetrate cell membranes and interact with specific targets in the body, making it a promising candidate for drug development.
作用機序
The mechanism of action of 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide involves its ability to interact with specific targets in the body, including enzymes, receptors, and signaling pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metabolism, as well as regulate the activity of specific receptors involved in glucose metabolism and neuronal function. Additionally, this compound has been shown to modulate specific signaling pathways involved in cancer cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target and disease context. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In diabetes, this compound has been shown to improve glucose uptake and utilization, as well as regulate insulin secretion and sensitivity. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, as well as enhance neuronal survival and function.
実験室実験の利点と制限
The advantages of 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide for lab experiments include its small size, high purity, and well-defined mechanism of action. This compound can be easily synthesized and purified, making it a readily available tool for studying specific targets and pathways in vitro and in vivo. However, the limitations of this compound include its specificity and selectivity, as well as its potential off-target effects. This compound may not be effective against all types of cancer or all stages of disease, and its effects may be influenced by other factors in the body.
将来の方向性
For 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide research include the development of more potent and selective analogs, as well as the investigation of its potential applications in other diseases and conditions. This compound may have therapeutic potential in other areas, such as inflammation, cardiovascular disease, and infectious diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, this compound represents a promising candidate for drug development and further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-(1-piperidinyl)phenylacetonitrile in the presence of a base, followed by the addition of ammonium hydroxide and subsequent purification. The final product is obtained as a white crystalline powder with high purity and yield.
科学的研究の応用
4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor progression. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by regulating glucose metabolism. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
特性
IUPAC Name |
4-methyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-6-12-20(13-7-16)25(23,24)21-17(2)18-8-10-19(11-9-18)22-14-4-3-5-15-22/h6-13,17,21H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQTEUYEFZYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)
![2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5307151.png)
![5-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridine-2-carbonitrile](/img/structure/B5307171.png)

![ethyl 2-{[(4-propyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5307177.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)

![N-(2-hydroxypropyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5307187.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5307196.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)
![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)


